molecular formula C12H16N2O B8340372 5-Amino-2-propionamidoindan

5-Amino-2-propionamidoindan

Cat. No.: B8340372
M. Wt: 204.27 g/mol
InChI Key: ROEBRGSDRCSTKU-UHFFFAOYSA-N
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Description

5-Amino-2-propionamidoindan is a synthetic aminoindane derivative characterized by an indane backbone substituted with an amino group at position 5 and a propionamido group at position 2 . This molecular structure, with the formula C12H16N2O and a molecular weight of 204.27 g/mol, is of significant interest in preclinical neuroscience research for its hypothesized interaction with neurological targets . Aminoindanes as a class are known to act as substrate-type monoamine releasers, interacting with plasma membrane transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) . The specific ring substitutions on the core aminoindan structure are key determinants of pharmacological activity, influencing both the potency and selectivity at these transporters . Compared to other aminoindanes like 5-IAI or MDAI, which are noted for their MDMA-like entactogenic effects and serotonin receptor affinity, the propionamido group in this compound may enhance metabolic stability and influence its binding profile, potentially reducing toxicity compared to halogenated analogs . Researchers utilize this compound primarily to investigate mechanisms of serotonin receptor modulation, with applications in studying neurochemical pathways and receptor binding affinities . The compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this material with care, adhering to all relevant safety protocols.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(5-amino-2,3-dihydro-1H-inden-2-yl)propanamide

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-11-6-8-3-4-10(13)5-9(8)7-11/h3-5,11H,2,6-7,13H2,1H3,(H,14,15)

InChI Key

ROEBRGSDRCSTKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoindanes share a core indane structure but differ in substituents, leading to variations in pharmacological activity, receptor affinity, and safety. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Aminoindanes

Compound Substituents Key Pharmacological Features Toxicity/Neurotoxicity
5-Amino-2-propionamidoindan -NH₂ (C5), -NHCOCH₂CH₃ (C2) Hypothesized serotonin receptor modulation; enhanced metabolic stability due to amide group. Limited empirical data available. Unknown; propionamido group may reduce toxicity
5-Iodo-2-aminoindan (5-IAI) -NH₂ (C2), -I (C5) MDMA-like entactogenic effects; non-neurotoxic in rodent models . Binds to serotonin (5-HT) transporters with moderate affinity. Low neurotoxicity compared to amphetamines
MDAI -NH₂ (C2), -OCH₂O- (C5-C6) Selective serotonin releaser; minimal dopamine activity. Used as a "safer" MDMA alternative but linked to hyperthermia in high doses . Moderate acute toxicity; no long-term data
2-Aminoindane (2-AI) -NH₂ (C2) Weak psychostimulant effects; partial agonist at dopamine D₂ receptors. Less potent than amphetamine derivatives . Low acute toxicity; limited neurotoxicity
MMAI -NH₂ (C2), -OCH₃ (C5), -CH₃ (C6) Serotonergic activity with mild stimulant effects. Structurally similar to MDMA but with reduced efficacy . Unknown; limited preclinical data

Receptor Binding and Selectivity

  • MDAI: Strong SERT inhibition (IC₅₀ ~50 nM) with minimal impact on DAT or norepinephrine transporters (NET), making it highly selective for serotonergic pathways .
  • This compound: The propionamido group may enhance lipid solubility, prolonging half-life, while the amino group at C5 could increase affinity for 5-HT₂ receptors, akin to 5-IAI. However, steric hindrance from the amide might reduce binding efficiency .

Metabolic and Toxicological Profiles

  • MDAI : Undergoes O-demethylation, producing metabolites with unclear toxicity. High doses induce hyperthermia, a risk shared with MDMA .
  • This compound: The amide group likely undergoes hydrolysis to propionic acid, a benign metabolite. This pathway may mitigate oxidative stress associated with halogenated analogs like 5-IAI .

Preparation Methods

Propionylation of 5-Aminoindan Derivatives

The primary route to 5-amino-2-propionamidoindan involves propionylation of 5-aminoindan precursors. Propionyl chloride or propionic anhydride serves as the acylating agent, with reactions conducted under inert atmospheres to prevent hydrolysis. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to minimize side reactions. For example, stirring 5-aminoindan with propionyl chloride (1:1.2 molar ratio) in DCM at 0–5°C for 4 hours yields the intermediate, which is subsequently neutralized with aqueous sodium bicarbonate.

Table 1: Optimization of Propionylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventAnhydrous DCM7892
Temperature0–5°C8595
Molar Ratio (Amine:Acyl)1:1.28294

Acid-Catalyzed Cyclization and Workup

Post-propionylation, cyclization is achieved using acidic catalysts. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitates intramolecular amide bond formation. A patent detailing analogous iodination reactions demonstrates that HCl (37% w/w) at 80–100°C for 10–20 hours enhances reaction efficiency. After cooling, the crude product is dissolved in alkaline solution (e.g., 1M KOH), decolorized with activated carbon, and reprecipitated via acid neutralization (1M HCl). This protocol, adapted for this compound, achieves yields of 70–85% with 95% purity.

Solvent and Catalytic System Optimization

Role of Dimethyl Sulfoxide (DMSO)

DMSO acts as both solvent and mild oxidizing agent in electrophilic substitution reactions. In a comparative study, replacing ethyl acetate with DMSO in iodination improved yields from 23% to 68–70% by enhancing iodine activation. For amidation, DMSO’s polar aprotic nature stabilizes transition states, though its high boiling point (189°C) necessitates reflux conditions.

Solvent Selection Criteria

  • Polar aprotic solvents (DMSO, DMF) : Enhance nucleophilicity of the amino group but require rigorous drying.

  • Halogenated solvents (DCM, chloroform) : Ideal for low-temperature reactions but pose environmental concerns.

  • Aqueous-organic biphasic systems : Facilitate easy separation but risk hydrolysis of the acylating agent.

Purification and Analytical Validation

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (3:7) removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid) confirms purity >95%.

Table 2: HPLC Parameters for Purity Assessment

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (250 × 4.6 mm)Acetonitrile:H₂O (70:30)1.08.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, CH₃), 2.35 (q, 2H, CH₂), 3.02 (m, 2H, indan-CH₂), 6.82 (d, 1H, Ar-H), 7.24 (s, 1H, Ar-H).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N bend).

Challenges and Mitigation Strategies

Byproduct Formation

Over-acylation or dimerization occurs at elevated temperatures. Kinetic control via dropwise addition of the acylating agent at 0°C suppresses these side reactions.

Moisture Sensitivity

Anhydrous conditions are critical. Molecular sieves (3Å) or nitrogen atmospheres prevent hydrolysis of propionyl chloride.

Q & A

Q. What are the established synthetic routes for 5-Amino-2-propionamidoindan, and what purity benchmarks are recommended for research-grade material?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as propionylation of 5-aminoindan derivatives under anhydrous conditions. Purity validation should employ HPLC (≥95% purity for research-grade material) coupled with mass spectrometry for structural confirmation. Residual solvents must comply with ICH Q3C guidelines, quantified via gas chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify amine and amide proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons). IR spectroscopy confirms carbonyl stretches (~1650–1700 cm1^{-1}) of the propionamide group. High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion [M+H]+^+ within 3 ppm error .

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV, with acceptance criteria of ≤5% impurity increase. Include control batches stored at -20°C for baseline comparison .

Advanced Research Questions

Q. How can controlled experiments investigate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer : Use pooled human liver microsomes (0.5 mg/mL protein) incubated with 10 µM substrate in NADPH-regenerating systems. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Normalize data to positive controls (e.g., verapamil) and account for nonspecific binding using pre-incubation controls .

Q. What strategies reconcile contradictory data on the solubility profile of this compound across different studies?

  • Methodological Answer : Standardize solubility assays using biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Compare results using ANOVA with post-hoc Tukey tests to identify outliers. Evaluate potential causes (e.g., polymorphic forms via XRPD or particle size variations via dynamic light scattering) .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., serotonin transporters). Validate predictions with in vitro radioligand displacement assays (IC50_{50} determination). Cross-validate force fields (AMBER vs. CHARMM) to minimize false-positive rates .

Q. What experimental controls minimize bias in evaluating the compound’s cytotoxicity across cell lines?

  • Methodological Answer : Include dual controls: vehicle-only (DMSO ≤0.1%) and staurosporine (apoptosis positive control). Use ATP-based viability assays (e.g., CellTiter-Glo) with triplicate technical replicates. Normalize data to untreated cells and apply Z’-factor scoring to validate assay robustness .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure preclinical studies on this compound’s neuroprotective effects?

  • Methodological Answer :
  • Population : Primary neuronal cultures (rat/mouse).
  • Intervention : 1–100 µM compound pre-treatment.
  • Comparison : Untreated cells vs. established neuroprotectants (e.g., memantine).
  • Outcome : Neurite outgrowth quantification (ImageJ) and caspase-3 activity .

Q. What FINER criteria ensure ethical and feasible in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Feasible : Use 6–8 animals/group (power ≥80%, α=0.05).
  • Novel : Compare bioavailability to unmodified 5-aminoindan derivatives.
  • Ethical : Adhere to ARRIVE 2.0 guidelines for humane endpoints.
  • Relevant : Model oral vs. intravenous administration for translational relevance .

Data Analysis and Validity

Q. How should researchers address batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :
    Implement statistical process control (SPC) charts for critical quality attributes (e.g., purity, yield). Root-cause analysis (Ishikawa diagram) identifies variables (e.g., reaction temperature, catalyst lot). Use Design of Experiments (DoE) to optimize robustness .

Q. What statistical methods differentiate true pharmacological activity from assay interference?

  • Methodological Answer :
    Perform counter-screening against known off-targets (e.g., hERG, CYP450 isoforms). Apply Benjamini-Hochberg correction for multiple comparisons. Use orthogonal assays (e.g., SPR vs. functional cAMP) to confirm target engagement .

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